molecular formula C12H16Cl4 B2962567 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene CAS No. 75073-78-8

5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene

Cat. No. B2962567
CAS RN: 75073-78-8
M. Wt: 302.06
InChI Key: BXESXWMKHIKDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene is a chemical compound with the CAS Number: 75073-78-8 . It has a molecular weight of 302.07 and its IUPAC name is 5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene . The molecule contains a total of 32 atoms, including 16 Hydrogen atoms, 12 Carbon atoms, and 4 Chlorine atoms .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and Diels-Alder reactivity of compounds closely related to 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene have been extensively studied. For instance, the preparation of 7,8-epoxy-2,3,5,6-tetrakis(methylene)bicyclo[2.2.2]octane demonstrates the compound's involvement in transannular interactions and its utility in forming monoaducts through Diels-Alder reactions with tetracyanoethylene (Gabioud & Vogel, 1980).

Organometallic Complexes

Research has shown the formation of organometallic complexes with iron, molybdenum, and tungsten carbonyls using 5,6,7,8-tetrakis(methylene)bicyclo[2.2.2]oct-2-ene. These complexes exhibit unique structural and reactive properties, providing insights into coordination chemistry and potential applications in catalysis (Narbel et al., 1979).

Stereoselective Acetylation

The stereoselective acetylation of iron carbonyl complexes of 5,6,7,8-tetrakis(methylene)bicyclo[2.2.2]oct-2-ene has been explored to understand the coordination equilibrium and crystal structures of these complexes. These studies contribute to the broader understanding of stereochemistry in organometallic reactions (Roulet et al., 1981).

Materials Science Applications

In materials science, the derivatives of bicyclo[2.2.2]octane structures have been utilized to synthesize soluble polyimides with high thermal stability. These materials, due to their structural properties, offer potential applications in high-performance polymers and electronics (Itamura et al., 1993).

Advanced Synthesis Techniques

Advanced synthesis techniques have been employed to generate versatile bicyclo[5.4.0]undecane systems from precursors related to 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene. These studies highlight the compound's role in facilitating complex molecular architectures, which could be beneficial for developing new pharmaceuticals or materials (Batson et al., 2004).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl4/c13-3-9-7-1-2-8(11(9)5-15)12(6-16)10(7)4-14/h1-2,7-12H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXESXWMKHIKDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C(C1C(C2CCl)CCl)CCl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene

CAS RN

75073-78-8
Record name 5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.